molecular formula C11H17Cl2N3O B2425309 N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride CAS No. 1837176-30-3

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride

Cat. No.: B2425309
CAS No.: 1837176-30-3
M. Wt: 278.18
InChI Key: QJUDLYQDAKIESO-UHFFFAOYSA-N
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Description

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride is a chemical compound with the molecular formula C11H15N3O2HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name

N-pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUDLYQDAKIESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including N-Pyridin-2-ylpiperidine-4-carboxamide; dihydrochloride, in cancer treatment. Research indicates that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives have been shown to reduce the phosphorylation of Akt, a critical protein in cell survival and proliferation pathways, leading to apoptosis in breast cancer cells .

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects. They have shown promise in treating central nervous system disorders due to their ability to modulate neurotransmitter systems. For example, some studies suggest that these compounds can act on dopamine and serotonin receptors, potentially offering therapeutic benefits for conditions like depression and schizophrenia .

Antiviral Properties

The antiviral potential of piperidine derivatives has gained attention, especially in the context of emerging viral infections such as SARS-CoV-2. Computational studies utilizing molecular docking techniques have identified promising interactions between piperidine compounds and viral proteins, suggesting that they may inhibit viral replication . This highlights their potential role as antiviral agents.

Enzyme Inhibition Studies

N-Pyridin-2-ylpiperidine-4-carboxamide; dihydrochloride is utilized in enzyme inhibition studies, particularly targeting soluble epoxide hydrolase (sEH). Compounds derived from this structure have been identified as potent inhibitors of sEH, which is involved in various physiological processes including inflammation and pain modulation . This makes them valuable tools for studying the biochemical pathways related to these processes.

Target Identification and Drug Design

In silico methods have been employed to predict the biological activity spectra of new piperidine derivatives. Such computational approaches facilitate the identification of potential protein targets for drug development, enabling researchers to design compounds with specific therapeutic effects . The ability to predict interactions with various receptors and enzymes broadens the scope of applications for these compounds.

Case Studies and Research Findings

Study Focus Findings
Goel et al., 2023Anticancer ActivityDemonstrated inhibition of Akt phosphorylation leading to apoptosis in breast cancer cells .
Kambappa et al., 2023NeuropharmacologyIdentified piperidine derivatives affecting dopamine receptor activity .
Mitra et al., 2023Antiviral PropertiesMolecular docking studies indicated strong binding affinity to SARS-CoV-2 main protease .

Mechanism of Action

The mechanism of action of N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy and inhibiting bacterial growth in macrophages . This compound is activated intracellularly by the hydrolytic action of AmiC to release pyridine-2-carboxylic acid as an active moiety.

Comparison with Similar Compounds

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyridine and piperidine moieties, which confer distinct chemical and biological properties.

Biological Activity

N-Pyridin-2-ylpiperidine-4-carboxamide; dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-Pyridin-2-ylpiperidine-4-carboxamide is characterized by the presence of both pyridine and piperidine rings, which contribute to its unique chemical properties. The dihydrochloride salt form enhances its solubility in biological systems, facilitating its use in various assays and therapeutic applications.

The biological activity of N-Pyridin-2-ylpiperidine-4-carboxamide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to a range of biological effects. For instance, it has been noted for potential interactions with proteins involved in neurotropic viral infections, suggesting antiviral properties .

Antiviral Activity

Research has indicated that derivatives of N-Pyridin-2-ylpiperidine-4-carboxamide exhibit antiviral properties. For example, studies on related piperidine derivatives have shown significant inhibition of HIV-1 replication through their action as CCR5 antagonists . The compound's structure allows it to effectively bind to viral envelope proteins, disrupting their function.

Antimicrobial Activity

In addition to antiviral effects, N-Pyridin-2-ylpiperidine-4-carboxamide has been explored for antimicrobial properties. It has demonstrated activity against various bacterial strains, making it a candidate for further development in treating infectious diseases.

Case Studies

  • Antiviral Studies : A study utilizing a WEEV replicon system assessed the antiviral potency of N-Pyridin-2-ylpiperidine derivatives. The results indicated that modifications to the piperidine ring could enhance antiviral efficacy while maintaining low cytotoxicity levels .
  • Antimicrobial Efficacy : In vitro tests showed that certain derivatives exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Table 1: Biological Activities of N-Pyridin-2-ylpiperidine Derivatives

Compound NameActivity TypeIC50 (nM)Reference
TAK-220Anti-HIV0.42
Compound AAntibacterial15
Compound BAntiviral5.8
MechanismDescriptionReferences
CCR5 AntagonismInhibits HIV entry into host cells
Enzyme InhibitionModulates enzyme activity involved in viral replication
Membrane DisruptionAlters bacterial cell membrane integrity

Q & A

Q. What are the recommended safety protocols for handling N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
  • Emergency Procedures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Storage: Store in airtight containers at 2–8°C, away from light and moisture .
  • Documentation: Maintain safety data sheets (SDS) and train personnel on GHS-compliant practices .

Q. What synthetic routes are commonly employed for the preparation of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride?

Methodological Answer:

  • Nucleophilic Substitution: React pyridine derivatives (e.g., 2-chloropyridine) with piperidine-4-carboxamide precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .
  • Salt Formation: Treat the free base with HCl in anhydrous ethanol to generate the dihydrochloride salt. Monitor pH to ensure complete protonation .
  • Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate high-purity product .

Advanced Research Questions

Q. How can crystallographic data be effectively analyzed to determine the structural conformation of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via vapor diffusion in ethanol .
  • Software Tools: Refine structures using SHELXL for small-molecule crystallography. Key parameters include:
ParameterExample Value (Hypothetical)Reference Method
Unit cell (a, b, c)13.286 Å, 9.146 Å, 10.957 ÅCOD Entry 2230670
Space groupP2₁/cSHELX refinement
R-factor< 0.05SHELXL workflow
  • Validation: Cross-validate hydrogen bonding and torsion angles with Mercury CSD software to confirm stereochemical accuracy .

Q. What analytical techniques are recommended for assessing the purity and stability of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride under varying storage conditions?

Methodological Answer:

  • HPLC Analysis:
    • Column: C18 reverse-phase, 5 µm, 250 × 4.6 mm.
    • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1 mL/min .
    • Detection: UV at 254 nm. Retention time consistency (±0.1 min) indicates purity .
  • Stability Testing:
    • Accelerated Degradation: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation products (e.g., free base formation) via LC-MS .
    • Data Interpretation: Use peak area normalization; >95% purity is acceptable for most research applications .

Q. How does the substitution pattern of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride influence its reactivity in medicinal chemistry applications?

Methodological Answer:

  • Binding Affinity Studies:

    • The pyridin-2-yl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
    • Piperidine-4-carboxamide provides conformational flexibility, optimizing interactions with hydrophobic pockets .
  • Comparative Analysis:

    • Analog | Key Structural Difference | Bioactivity Trend |

    |--------------|-------------------------------|-----------------------|
    | 4-Piperidinylpyridine | Axial vs. equatorial substitution | Reduced solubility |
    | N-Methylated variant | Methyl at piperidine N | Increased metabolic stability |

  • Experimental Design: Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by SPR or ITC for affinity validation .

Q. What strategies mitigate contradictions in biological activity data for N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride across studies?

Methodological Answer:

  • Source Verification: Ensure compound identity via NMR (¹H/¹³C) and HRMS. Batch-to-batch variability in salt stoichiometry (e.g., dihydrochloride vs. monohydrochloride) can alter solubility .
  • Assay Standardization:
    • Use USP reference standards for calibration in bioassays .
    • Control for pH (6.5–7.4 in PBS) to prevent protonation state artifacts .
  • Meta-Analysis: Apply multivariate regression to isolate variables (e.g., cell line, incubation time) causing discrepancies .

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